REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=[O:12])[CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Cl.[CH3:15]O>>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:15])=[O:12])[CH:9]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C(C=C12)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 18 h at rt (LCMS
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |